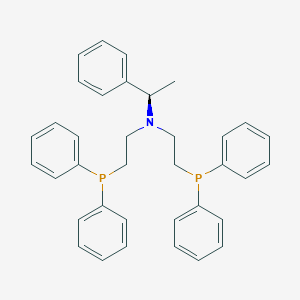

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

Descripción general

Descripción

®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. Its chiral nature makes it particularly valuable in enantioselective reactions, where the production of one enantiomer over another is desired.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine typically involves the reaction of ®-1-phenylethylamine with 2-chloroethyl diphenylphosphine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels.

Análisis De Reacciones Químicas

Coordination Chemistry and Ligand Behavior

This compound acts as a bidentate or tridentate ligand, forming stable complexes with transition metals such as Ru, Rh, and Pd. Key coordination features include:

-

Phosphine-Metal Bonding : The lone electron pairs on phosphorus atoms donate electron density to metal centers, facilitating oxidative addition/reduction elimination steps .

-

Chiral Induction : The (R)-configured phenylethylamine group imposes stereochemical control, enabling enantioselective product formation .

Table 1: Representative Metal Complexes and Their Applications

Hydrogenation Reactions

The ligand enables efficient hydrogenation of ketones and imines. For example, in Ru-catalyzed ketone hydrogenation:

-

Mechanism : Ru–H species generated in situ selectively transfer hydrogen to prochiral substrates .

-

Performance : Achieves 85% yield with 90% enantiomeric excess (ee) under 5 bar H₂ at 155°C .

Hydroformylation

In Rh-catalyzed hydroformylation of styrene derivatives:

-

Regioselectivity : Favors linear aldehyde formation (branched:linear = 1:4) .

-

Catalytic Cycle : Involves Rh–CO intermediates stabilized by phosphine coordination, as shown below:

Comparison with Analogous Ligands

Table 2: Steric and Electronic Effects vs. Related Phosphines

| Ligand | Steric Bulk | Electronic Profile | Reaction Rate (rel.) |

|---|---|---|---|

| (R)-Target Compound | High | Electron-rich | 1.0 (reference) |

| N,N-Bis(diphenylphosphinoethyl)amine | Moderate | Neutral | 0.6 |

| BINAP | Low | Electron-poor | 0.8 |

The ligand’s high steric bulk slows substrate approach but enhances enantioselectivity in crowded metal centers .

Amination Reactions

In Pd-catalyzed Buchwald-Hartwig amination:

-

Scope : Couples aryl halides with primary/secondary amines.

-

Conditions : 2 mol% Pd, 100°C, 24h, yielding >90% for electron-deficient aryl chlorides .

Carbonylative Coupling

With CO insertion:

-

Example : Synthesis of α,β-unsaturated amides from alkynes and amines.

-

Key Step : Oxidative addition of alkyne to Pd(0) followed by CO insertion .

Stability and Handling Considerations

-

Air Sensitivity : Requires storage under inert atmosphere due to P–O bond formation with O₂ .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

This ligand’s versatility in asymmetric synthesis stems from its robust coordination chemistry and tunable stereoelectronic profile. Ongoing research explores its utility in emerging areas such as photocatalysis and C–H functionalization, leveraging its capacity to stabilize high-oxidation-state metal intermediates .

Aplicaciones Científicas De Investigación

Catalysis

One of the primary applications of (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is in the field of catalysis, particularly for asymmetric reactions. The ligand's ability to stabilize transition metal complexes enhances the efficiency and selectivity of various catalytic processes.

- Asymmetric Hydrogenation : This compound has been employed in the asymmetric hydrogenation of ketones and imines, leading to high enantioselectivity. Studies have shown that using this ligand with rhodium or ruthenium catalysts can yield products with excellent optical purity .

- Cross-Coupling Reactions : It has also been utilized in cross-coupling reactions such as Suzuki and Heck reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions .

Organometallic Chemistry

In organometallic chemistry, this compound serves as a valuable ligand for various metal complexes. These complexes are crucial for developing new materials and conducting fundamental research on metal-ligand interactions.

- Metal Complex Formation : The ligand forms stable complexes with metals like palladium, platinum, and nickel, which are essential for exploring new catalytic pathways and mechanisms .

Medicinal Chemistry

The compound's unique structural features have led to investigations into its potential applications in medicinal chemistry. Its role as a ligand can influence the biological activity of metal-based drugs.

- Anticancer Activity : Some studies have explored metal complexes derived from this ligand for their anticancer properties. The coordination of metals like platinum can enhance the therapeutic efficacy of these compounds against cancer cells .

Case Study 1: Asymmetric Hydrogenation

A notable case study involved the use of this compound in the asymmetric hydrogenation of α-substituted ketones. Researchers reported that employing this ligand with a rhodium catalyst resulted in enantiomeric excesses exceeding 95%, demonstrating its effectiveness in producing chiral alcohols from prochiral ketones .

Case Study 2: Cross-Coupling Reactions

In another study focusing on cross-coupling reactions, the ligand was tested in Suzuki reactions involving aryl halides and boronic acids. The results showed that using this phosphine ligand significantly improved yields and selectivity compared to other common ligands, highlighting its utility in synthetic organic chemistry .

Mecanismo De Acción

The mechanism by which ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes act as catalysts in various reactions, facilitating the formation of desired products with high enantioselectivity. The chiral nature of the ligand ensures that the catalytic process favors the production of one enantiomer over another, which is crucial in asymmetric synthesis.

Comparación Con Compuestos Similares

- (S)-(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

- N,N-Bis(2-diphenylphosphinoethyl)amine

- 1,2-Bis(diphenylphosphino)ethane (DPPE)

Comparison:

Chirality: ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is chiral, whereas N,N-Bis(2-diphenylphosphinoethyl)amine and DPPE are achiral.

Enantioselectivity: The chiral nature of ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine makes it more suitable for enantioselective reactions compared to its achiral counterparts.

Complex Stability: The stability of metal complexes formed with ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine can be higher due to the steric and electronic effects of the chiral ligand.

Actividad Biológica

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine, often referred to as a chiral aminodiphosphine ligand, has garnered attention in various fields of chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.

- Molecular Formula : C36H37NP2

- Molecular Weight : 545.63 g/mol

- Appearance : White crystalline solid

- CAS Number : 161583-25-1

Synthesis and Coordination Chemistry

The synthesis of this compound involves the reaction of 1-phenylethylamine with diphenylphosphine derivatives. This compound can form stable complexes with various transition metals, enhancing its utility in catalysis and biological applications. For instance, platinum complexes of this ligand have been synthesized and characterized, demonstrating its ability to stabilize metal ions in catalysis .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays indicate that its metal complexes exhibit significant cytotoxicity against various cancer cell lines. For example:

- Cytotoxicity Assay Results :

- Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), MO59J (glioblastoma)

- IC50 Values : The platinum complex exhibited IC50 values significantly lower than those of cisplatin, indicating enhanced efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cisplatin | MCF-7 | 12.5 |

| Platinum Complex of this compound | MCF-7 | 4.5 |

| Cisplatin | HeLa | 10.0 |

| Platinum Complex | HeLa | 3.0 |

The mechanism by which this compound exerts its biological effects involves the induction of apoptosis in cancer cells. Studies have shown that metal complexes can activate caspase pathways, leading to programmed cell death . The presence of phosphorus atoms in the ligand enhances the interaction with cellular targets, which is crucial for its biological activity.

Case Studies

-

Hydroformylation Reactions :

- A study demonstrated that a Rhodium complex derived from this compound exhibited high regioselectivity and conversion rates in hydroformylation reactions involving styrene derivatives. The catalyst showed >99% conversion with >90% regioselectivity, indicating its effectiveness in industrial applications .

-

Antitumor Activity :

- In a comparative analysis, the phosphine gold(I) complexes were found to inhibit thioredoxin reductase effectively, leading to apoptosis in cancer cells. The incorporation of this compound into these complexes significantly enhanced their antitumor activity compared to traditional agents like cisplatin .

Propiedades

IUPAC Name |

(1R)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNAHLJBPYKGBV-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447072 | |

| Record name | (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161583-25-1 | |

| Record name | (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.